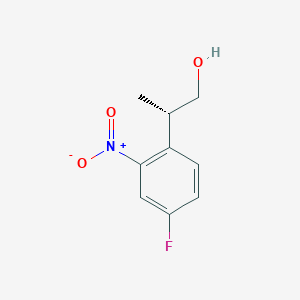

![molecular formula C21H15N3O3 B2488266 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922112-68-3](/img/structure/B2488266.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions, where reductive cyclization methods are commonly employed. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide showcases a 'one-pot' reductive cyclization technique using sodium dithionite as a reducing agent in DMSO solvent, which could offer insight into similar strategies for synthesizing the compound (Bhaskar et al., 2019).

Applications De Recherche Scientifique

Antipsychotic Agent Development

Research has explored the synthesis and dopamine D2 receptor binding of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents, highlighting the design of conformationally restricted analogs to the dopamine D2 selective benzamide antipsychotics (Thurkauf et al., 1995).

Antimicrobial and Antiviral Applications

Studies have designed and prepared 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in antiviral therapy (Hamdouchi et al., 1999).

Antihypertensive Research

Nonpeptide angiotensin II receptor antagonists have been developed, showcasing N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. This research indicates the critical role of the acidic group in the compound's antihypertensive potency (Carini et al., 1991).

Antioxidant Activity Evaluation

A study on the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring highlighted the efficient production of compounds with significant lipase inhibition and antioxidant activities, suggesting the potential of these derivatives in antioxidant applications (Menteşe et al., 2013).

Antiproliferative Activity and Antioxidative Potential

The synthesis and evaluation of benzimidazole/benzothiazole-2-carboxamides have been conducted, revealing their promising antiproliferative and antioxidative capacities. This research demonstrates the potential of these compounds in developing treatments targeting cancer cells and oxidative stress (Cindrić et al., 2019).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their in vivo diuretic activity, identifying promising candidates for diuretic applications. This highlights the utility of structural modification in enhancing biological activity (Yar & Ansari, 2009).

Kinase Inhibition for Anti-inflammatory and Analgesic Applications

N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides have been synthesized and evaluated for their anti-inflammatory, analgesic, and kinase inhibition activities, presenting new avenues for the treatment of inflammation and pain through kinase modulation (Sondhi et al., 2006).

Mécanisme D'action

Target of Action

The compound, also known as N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on the specific target and biological context.

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21(13-9-10-18-19(11-13)27-12-26-18)24-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-11H,12H2,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKHYNMIUPGSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2488183.png)

![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2488186.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)